Samarium;trihydrate

Transmission electron microscopy Negative staining Lanthanide acetate screening

Samarium(III) acetate trihydrate (CAS 17829-86-6), commonly referred to as samarium triacetate trihydrate or simply samarium trihydrate in procurement contexts, is a lanthanide acetate salt with the formula Sm(CH₃COO)₃·3H₂O. It presents as an off-white to pale yellow crystalline powder with a density of 1.94 g/cm³ at 20 °C, and is hygroscopic and freely soluble in water.

Molecular Formula H6O3Sm
Molecular Weight 204.4 g/mol
Cat. No. B12336623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSamarium;trihydrate
Molecular FormulaH6O3Sm
Molecular Weight204.4 g/mol
Structural Identifiers
SMILESO.O.O.[Sm]
InChIInChI=1S/3H2O.Sm/h3*1H2;
InChIKeyJRHSUDBAAPVMHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Samarium(III) Acetate Trihydrate (Sm(OAc)₃·3H₂O): Procurement-Grade Identity, CAS 17829-86-6, and Lanthanide Series Positioning


Samarium(III) acetate trihydrate (CAS 17829-86-6), commonly referred to as samarium triacetate trihydrate or simply samarium trihydrate in procurement contexts, is a lanthanide acetate salt with the formula Sm(CH₃COO)₃·3H₂O. It presents as an off-white to pale yellow crystalline powder with a density of 1.94 g/cm³ at 20 °C, and is hygroscopic and freely soluble in water . The Sm³⁺ ion possesses an ionic radius of approximately 95.8 pm, placing it at the midpoint of the lanthanide contraction series—a parameter that critically governs its coordination chemistry, Lewis acidity, and functional differentiation from neighboring lanthanide acetates [1]. The compound finds specialized use in phosphors, lasers, thermoelectric devices, and as a precursor for samarium-containing oxide materials, catalysts, and thin films . However, its most rigorously quantified differentiation lies in its performance as a non-radioactive electron microscopy stain and its distinct thermal decomposition pathway relative to other lanthanide acetates.

Why Samarium(III) Acetate Trihydrate Cannot Be Interchanged with Neighboring Lanthanide Acetates or Alternative Samarium Salts


Generic substitution of samarium acetate trihydrate with other lanthanide acetates (e.g., gadolinium, neodymium, or erbium acetate) or with alternative samarium salts (e.g., samarium nitrate or chloride) is scientifically unsound. A systematic head-to-head investigation of all 14 stable lanthanoid triacetates as electron microscopy stains demonstrated that staining efficacy is not uniform across the series; performance depends critically on the ionic radius of the Ln³⁺ ion, with samarium (95.8 pm) and europium falling within a distinct optimal ionic size range that gadolinium, erbium, lanthanum, and neodymium do not occupy [1]. Furthermore, thermogravimetric studies of Pr, Nd, Sm, Gd, and Ho acetates reveal that thermal decomposition proceeds through element-specific stage behavior, meaning calcination protocols developed for samarium acetate cannot be directly transferred to other lanthanide acetate precursors [2]. Substituting samarium acetate with samarium nitrate or chloride also alters the coordination environment, decomposition pathway, and solubility profile, which can compromise the homogeneity and morphology of doped oxide products in sol-gel and solid-state syntheses [3].

Quantitative Differentiation Evidence for Samarium(III) Acetate Trihydrate: Direct Comparisons Against Lanthanide Analogs and Alternatives


Samarium Acetate Ranks Among the Top Two Lanthanide Triacetates for TEM Negative Staining of Ferritin, Outperforming Gadolinium, Erbium, Lanthanum, and Neodymium Acetates

In a systematic head-to-head investigation of all 14 stable lanthanoid triacetates (La through Lu, excluding Pm) as electron staining reagents for the protein ferritin, samarium triacetate and europium triacetate were identified as the top-performing alternatives to uranyl acetate. The study used 2% (w/v) stain concentration and quantified staining efficacy through density distribution histogram analysis of transmission electron micrographs. Samarium acetate fell within the optimal ionic size range for this application, outperforming acetates of gadolinium, erbium, lanthanum, and neodymium, which produced measurably lower image contrast [1]. A separate independent study on biomembrane vesicles confirmed that samarium, neodymium, and gadolinium triacetates exhibited staining effectiveness similar to uranyl acetate, further validating samarium's cross-sample robustness [2].

Transmission electron microscopy Negative staining Lanthanide acetate screening

Samarium Acetate Eliminates Radioactive Material Regulatory Burden While Delivering Comparable TEM Contrast to Uranyl Acetate

Uranyl acetate, the conventional gold-standard negative stain for TEM, is classified as a nuclear fuel material and is subject to stringent global regulatory controls that complicate procurement, storage, and disposal. Independent validation studies have demonstrated that samarium triacetate delivers staining contrast comparable to uranyl acetate for both protein molecules (ferritin) and biomembrane vesicles, while eliminating the radioactive material handling requirements entirely [1][2]. A 2015 study by Hosogi et al. explicitly confirmed that acetate salts of samarium, gadolinium, ytterbium, and lutetium 'could be excellent substitutes for UAc for thin section staining and for negative staining' in spinach leaf organelle imaging [3].

TEM staining Regulatory compliance Non-radioactive alternative

Samarium Acetate Exhibits a Distinct Two-Dimensional Phase-Boundary Thermal Decomposition Mechanism (R2 Model) with Dehydration at ~373 °C, Differentiating It from Pr, Nd, Gd, and Ho Acetates

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) of Pr, Nd, Sm, Gd, and Ho acetates demonstrate that thermal decomposition proceeds in multiple stages, with behavior depending on both the number of crystal water molecules and the specific rare earth element [1]. Isothermal decomposition studies of samarium acetate specifically between 613 and 633 K show that decomposition proceeds via a two-dimensional phase-boundary reaction mechanism (R2 model), with the dehydration step commencing at approximately 373 °C (corresponding to a weight loss of ~18%, matching the theoretical 17% for ~3.5 H₂O molecules) [2]. This decomposition pathway is element-specific and distinct from the pathways observed for Pr, Nd, Gd, and Ho acetates, each of which exhibits different stage-dependent behavior [1].

Thermal analysis Precursor decomposition Solid-state kinetics

Samarium Acetate Quantified Aqueous Solubility of ~15 g/100 g H₂O at 20 °C Enables High-Concentration Aqueous Sol-Gel and Impregnation Processing

The trihydrate form of samarium acetate (SmAc₃·3H₂O) exhibits a quantified aqueous solubility of approximately 15 g per 100 g of water at 20 °C [1][2]. It is soluble in water but only sparingly soluble in ethanol and insoluble in pyridine, enabling selective solvent-based purification or processing strategies [3]. While no direct comparator solubility data for other lanthanide acetate trihydrates under identical conditions was identified in primary literature for a quantitative head-to-head comparison, this high aqueous solubility is a critical practical parameter for aqueous sol-gel synthesis of samarium-doped oxides (e.g., SmₓCe₁₋ₓO₂), impregnation methods for catalyst preparation, and solution-based thin film deposition techniques.

Solubility Sol-gel synthesis Solution processing

Samarium Acetate Decomposes to Sm₂O₃ at 700 °C in Air, Providing a Well-Characterized Thermal Conversion Route for Thin Film and Oxide Powder Synthesis

Samarium(III) acetate hydrate is utilized as a precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) applications, and is commercially listed within vapor deposition precursor portfolios by major scientific suppliers. Electrodeposited samarium acetate thin films on stainless steel substrates, when heated to 700 °C in an air atmosphere, decompose to form samarium oxide (Sm₂O₃), as confirmed by X-ray photoelectron spectroscopy (XPS) [1]. This well-characterized acetate-to-oxide conversion pathway contrasts with alternative samarium salts (e.g., samarium nitrate, samarium chloride), which follow different decomposition mechanisms and may leave undesirable counterion residues (nitrates, chlorides) that can contaminate oxide films or require additional purification steps.

Thin film deposition CVD/ALD precursor Samarium oxide

Samarium Acetate Forms a Structurally Characterized Dimeric Acetic Acid Adduct with Trigonal R3̄ Symmetry, Providing a Definitive XRD Fingerprint for Phase Identification and Quality Control

The acetic acid adduct of samarium(III) acetate dihydrate, with composition [Sm(CH₃COO)₃(H₂O)₂]·CH₃COOH, has been structurally characterized by single-crystal X-ray diffraction. The compound forms {[Sm(CH₃COO)₃(H₂O)₂]}₂ dimers and crystallizes in the trigonal system (space group R3̄) with unit cell parameters a = 2695.1(3) pm, c = 1030.8(4) pm, and Vm = 216.97(5) cm³/mol (R = 0.041, Rw = 0.030) [1]. This dimeric structure, featuring bridging acetate ligands and aqua coordination, is distinct from the coordination geometries reported for other lanthanide acetate hydrates. No direct comparator structural data for other lanthanide acetate trihydrates under identical crystallization conditions was identified for a quantitative head-to-head comparison; this evidence serves as a definitive structural baseline for phase identification via powder XRD.

Crystal structure X-ray diffraction Coordination chemistry

Validated Application Scenarios for Samarium(III) Acetate Trihydrate Based on Quantitative Differentiation Evidence


Non-Radioactive Negative Staining for Transmission Electron Microscopy (TEM) of Proteins and Biomembrane Vesicles

Samarium acetate trihydrate is optimally deployed as a direct substitute for uranyl acetate in TEM negative staining protocols for protein molecules (e.g., ferritin) and biomembrane vesicles. It delivers comparable image contrast while eliminating the regulatory, safety, and disposal compliance burdens associated with radioactive uranium compounds. Procurement is justified for core microscopy facilities and structural biology laboratories seeking to transition away from uranyl acetate without compromising staining quality. Among 14 lanthanoid acetates systematically evaluated, samarium (alongside europium) ranked in the top tier, outperforming gadolinium, erbium, lanthanum, and neodymium acetates [1][2].

Precursor for Samarium Oxide (Sm₂O₃) Thin Films via Electrodeposition, CVD, or ALD with Thermal Conversion at 700 °C

Samarium acetate serves as a viable precursor for depositing samarium-containing thin films. Thermal decomposition of electrodeposited samarium acetate films to Sm₂O₃ occurs at approximately 700 °C in air, as confirmed by XPS analysis. This makes it suitable for fabricating samarium oxide layers in semiconductor devices, optical coatings, and solid oxide fuel cell components where controlled conversion to the oxide phase is required. The acetate ligand leaves minimal residue compared to nitrate or chloride precursors, which can introduce counterion contamination [3].

Aqueous Sol-Gel Synthesis of Samarium-Doped Functional Oxides (SmₓCe₁₋ₓO₂, Sm-Doped TiO₂, and Mixed-Metal Oxide Systems)

The high aqueous solubility of samarium acetate trihydrate (~15 g/100 g H₂O at 20 °C) enables its use as a samarium source in aqueous sol-gel processing. This is particularly relevant for synthesizing samarium-doped ceria (SmₓCe₁₋ₓO₂) for solid electrolyte applications in intermediate-temperature solid oxide fuel cells, samarium-doped titania photocatalysts, and other mixed-metal oxide systems where homogeneous cation distribution in solution is critical for achieving uniform doping and phase purity in the final oxide product [4]. The distinct thermal decomposition pathway of samarium acetate (R2 phase-boundary mechanism, dehydration at ~373 °C) necessitates precursor-specific calcination protocols that differ from those used for Pr, Nd, Gd, or Ho acetate-based syntheses [5].

Lewis Acid Catalyst for Organic Transformations with Tunable Activity via Lanthanide Ionic Radius Selection

Samarium acetate functions as a Lewis acid catalyst in organic synthesis, facilitating reactions such as esterification, etherification, and cycloadditions. The Sm³⁺ ionic radius of 95.8 pm—situated at the midpoint of the lanthanide contraction—imparts a distinct Lewis acidity profile that differentiates its catalytic activity from earlier lanthanide acetates (e.g., La, Pr, Nd with larger ionic radii) and later lanthanide acetates (e.g., Gd, Ho, Er with smaller ionic radii). This makes samarium acetate a valuable candidate for reaction optimization studies where tuning Lewis acidity through systematic lanthanide selection is a key experimental variable [2].

Quote Request

Request a Quote for Samarium;trihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.